molecular formula C11H8F2N2 B580557 3-(2,4-Difluorophenyl)pyridin-4-amine CAS No. 1258613-25-0

3-(2,4-Difluorophenyl)pyridin-4-amine

Cat. No.: B580557
CAS No.: 1258613-25-0
M. Wt: 206.196
InChI Key: BISNTZPLYSGIDC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Difluorophenyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

Chemistry: In chemistry, 3-(2,4-Difluorophenyl)pyridin-4-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: The compound’s fluorinated structure enhances its stability and bioavailability, making it a potential candidate for biological studies. It can be used in the design of fluorinated analogs of biologically active molecules .

Medicine: In medicinal chemistry, fluorinated pyridines are explored for their potential as pharmaceutical agents.

Industry: Industrially, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of products with enhanced performance and durability .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 2,4-Difluoropyridine
  • 3-Fluoropyridine

Comparison: Compared to other fluorinated pyridines, 3-(2,4-Difluorophenyl)pyridin-4-amine is unique due to the specific positioning of the fluorine atoms and the amine group on the pyridine ring. This unique structure imparts distinct physical and chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Biological Activity

3-(2,4-Difluorophenyl)pyridin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its activity against specific disease targets.

The compound is characterized by a pyridine ring substituted with a difluorophenyl group and an amine. Its chemical formula is C10_{10}H8_{8}F2_2N, with a molecular weight of 197.18 g/mol. The synthesis typically involves the reaction of 2,4-difluoroaniline with pyridine derivatives under controlled conditions to yield the desired amine product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity, making it a promising candidate for inhibiting specific biological pathways.

Inhibitory Activity

Research has indicated that this compound exhibits significant inhibitory activity against several enzymes involved in critical biological processes. Notably, it has been studied as a potential inhibitor of cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism.

Table 1 summarizes the inhibitory effects of this compound on various CYP isoforms:

CYP Isoform Inhibition (%) Reference
CYP1A222%
CYP2C990%
CYP2D614-87%
CYP3A485-90%

These results suggest that the compound may have a broad spectrum of activity against drug-metabolizing enzymes, which could lead to drug-drug interactions if used in therapeutic settings.

Antiparasitic Activity

A study investigated the efficacy of similar pyridine-based compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The findings indicated that structural modifications similar to those found in this compound could enhance activity against this parasite by disrupting sterol biosynthesis pathways within the organism.

Anticancer Potential

Further research has explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies demonstrated that derivatives of pyridine compounds can inhibit cell proliferation at concentrations below 90 μM. Specifically, compounds with similar structures were shown to affect both cardiomyocytes and hepatocytes, indicating potential off-target effects that warrant further investigation .

Toxicological Considerations

As with any potential therapeutic agent, understanding the toxicity profile is crucial. Studies have suggested that while certain analogues exhibit promising biological activity, their safety must be evaluated through in vivo models to assess potential adverse effects .

Properties

IUPAC Name

3-(2,4-difluorophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-7-1-2-8(10(13)5-7)9-6-15-4-3-11(9)14/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISNTZPLYSGIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734702
Record name 3-(2,4-Difluorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258613-25-0
Record name 3-(2,4-Difluorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-difluorophenyl)pyridin-4-amine
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